7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a 2-chlorobenzyl group at position 7, a methyl group at position 3, and a 4-methylbenzylthio substituent at position 8. Its molecular formula is C₁₆H₁₅ClN₄O₃S (molecular weight: 330.82 g/mol) . Its structural uniqueness lies in the combination of halogenated aromatic and thioether moieties, which are known to influence both physicochemical properties and biological interactions .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-7-9-14(10-8-13)12-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)11-15-5-3-4-6-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYXLCOTQGNMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 4-methylbenzenethiol.
Formation of Intermediates: The initial step involves the formation of intermediates through nucleophilic substitution reactions. For example, 2-chlorobenzyl chloride reacts with a nucleophile to form an intermediate.
Cyclization: The intermediates undergo cyclization reactions to form the purine ring system.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms and binding sites.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Purine-2,6-dione derivatives are structurally diverse, with variations predominantly at positions 7 and 8. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Purine-2,6-dione Derivatives
Position 7 Substitutions
- Halogenated Benzyl Groups: The target compound’s 2-chlorobenzyl group (compared to 4-chlorobenzyl in and 2-fluorobenzyl in ) introduces steric and electronic effects.
- Non-Halogenated Groups: Derivatives with methyl (e.g., 73f ) or trifluoropropyl (3-29A ) groups at position 7 show reduced steric bulk, which may correlate with enhanced solubility or receptor binding.
Position 8 Modifications
Biological Activity
7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound has attracted attention in various fields of research due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure includes a purine core with specific substituents that influence its biological activity. The incorporation of a chlorobenzyl group and a methylthio group enhances its reactivity and binding affinity to biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione |
| Molecular Formula | C17H18ClN5O2S |
| Molecular Weight | 375.87 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic reactions that are crucial for various cellular processes.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation: It could modulate receptor activity, leading to altered signaling pathways in target cells.
Anticancer Activity
Research indicates that derivatives of purine compounds often exhibit anticancer properties. The specific compound has shown potential in inhibiting the growth of various cancer cell lines:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
- TK-10 (kidney cancer)
Case Study Findings:
In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory properties. It has been suggested that similar compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB.
Research Findings
Several studies have explored the biological activities of related purine derivatives. Below is a summary of key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
